N-[(E)-anthracen-9-ylmethylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide
Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide is a complex organic compound that features a combination of anthracene, pyridine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide typically involves a multi-step process:
Formation of the Anthracene Derivative: The anthracene moiety is functionalized by introducing a formyl group at the 9-position through a Vilsmeier-Haack reaction.
Schiff Base Formation: The formylated anthracene undergoes a condensation reaction with an amine to form the Schiff base, N-[(E)-anthracen-9-ylmethylideneamino].
Pyridine Derivative Synthesis: The pyridine moiety is synthesized by introducing cyano and methoxymethyl groups at specific positions on the pyridine ring.
Coupling Reaction: The Schiff base and the pyridine derivative are coupled through an ether linkage using appropriate coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide has several applications in scientific research:
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its structural features allow for potential interactions with biological targets, making it a candidate for drug development, particularly in cancer and neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, while the pyridine derivative can interact with specific protein targets, modulating their activity. These interactions can lead to changes in cellular processes such as gene expression, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds such as anthraquinone and anthracene-9-carboxaldehyde share structural similarities with the anthracene moiety.
Pyridine Derivatives: Compounds like 2-cyano-4-methylpyridine and 2-methoxymethyl-4-cyanopyridine are structurally related to the pyridine moiety.
Uniqueness
N-[(E)-anthracen-9-ylmethylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide is unique due to its combination of anthracene and pyridine moieties, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-17-11-20(15-32-2)23(13-27)26(29-17)33-16-25(31)30-28-14-24-21-9-5-3-7-18(21)12-19-8-4-6-10-22(19)24/h3-12,14H,15-16H2,1-2H3,(H,30,31)/b28-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQWTODEXBYKCV-CCVNUDIWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C#N)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C#N)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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